
7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H24N4O5 and its molecular weight is 436.468. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthetic Protocols and Catalysis : Research has developed efficient protocols for synthesizing quinazoline-2,4(1H,3H)-diones derivatives, highlighting the use of cesium carbonate in catalyzing these reactions with carbon dioxide and 2-aminobenzonitriles. This method provides a green chemistry approach, emphasizing solvent-free conditions and the reusability of catalysts, thereby contributing to sustainable chemistry practices. These derivatives serve as key intermediates for several drugs, including Prazosin, Bunazosin, and Doxazosin, showcasing their importance in pharmaceutical synthesis (Patil, Tambade, Jagtap, & Bhanage, 2008).
Potential Therapeutic Applications
Antitumor Activity : Novel quinazoline derivatives have been synthesized and evaluated for their antitumor activity. These compounds, especially those containing the 1,3,4-oxadiazole scaffold, have shown promising inhibitory activities against various cancer cell lines, including A549, MCF-7, and Hela. Their potency in inhibiting tumor growth indicates the potential of these compounds as anticancer agents. The synthesis approach and molecular modeling of these derivatives provide a foundation for further exploration in cancer therapy (Qiao et al., 2015).
Biological Applications
Heterocyclic Quinones : The synthesis of heterocyclic quinones from 6-chloroquinoline-5,8-dione hydrochloride, resulting in compounds with potential bactericidal activities, exemplifies the diverse biological applications of these derivatives. This synthesis pathway opens avenues for the development of new antimicrobial agents, highlighting the role of quinazoline derivatives in addressing bacterial resistance (Yanni, 1991).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the second intermediate, 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "3,5-dimethoxyaniline", "ethyl chloroformate", "sodium azide", "sodium hydroxide", "acetic anhydride", "pentylamine", "phosphorus oxychloride", "2-hydroxybenzoic acid", "sodium bicarbonate", "sodium carbonate", "acetic acid", "sodium nitrite", "sulfuric acid", "sodium nitrate", "sodium dithionite", "sodium hydroxide", "acetic acid", "acetic anhydride", "sodium acetate", "2,4-dichloroquinazoline", "triethylamine", "dimethylformamide", "N,N-dimethylacetamide", "N,N-dimethylformamide", "chloroform", "methanol", "diethyl ether", "water" ], "Reaction": [ "3,5-dimethoxyaniline is reacted with ethyl chloroformate and sodium azide to form 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid is then reacted with phosphorus oxychloride to form 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carbonyl chloride.", "The resulting 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carbonyl chloride is then reacted with pentylamine to form 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione.", "2-hydroxybenzoic acid is reacted with sodium bicarbonate and acetic anhydride to form 2-acetoxybenzoic acid.", "2-acetoxybenzoic acid is then reacted with sodium nitrite and sulfuric acid to form 2-nitrobenzoic acid.", "2-nitrobenzoic acid is reduced with sodium dithionite to form 2-aminobenzoic acid.", "2-aminobenzoic acid is then reacted with acetic anhydride and sodium acetate to form N-acetyl-2-aminobenzoic acid.", "N-acetyl-2-aminobenzoic acid is then reacted with 2,4-dichloroquinazoline and triethylamine in dimethylformamide to form 7-(2-(2,4-dichloroquinazolin-3-yl)acetyl)-N-acetyl-2-aminobenzoic acid.", "7-(2-(2,4-dichloroquinazolin-3-yl)acetyl)-N-acetyl-2-aminobenzoic acid is then reacted with N,N-dimethylformamide and sodium hydroxide to form 7-(2-(2,4-dichloroquinazolin-3-yl)acetyl)-2-aminobenzoic acid.", "7-(2-(2,4-dichloroquinazolin-3-yl)acetyl)-2-aminobenzoic acid is then reacted with N,N-dimethylacetamide and triethylamine to form 7-(2-(2,4-dichloroquinazolin-3-yl)acetyl)-2-amino-N,N-dimethylacetamide.", "7-(2-(2,4-dichloroquinazolin-3-yl)acetyl)-2-amino-N,N-dimethylacetamide is then reacted with 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione in chloroform to form the final product, 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-pentylquinazoline-2,4(1H,3H)-dione." ] } | |
Número CAS |
1207021-18-8 |
Fórmula molecular |
C23H24N4O5 |
Peso molecular |
436.468 |
Nombre IUPAC |
7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H24N4O5/c1-4-5-6-9-27-22(28)18-8-7-14(12-19(18)24-23(27)29)21-25-20(26-32-21)15-10-16(30-2)13-17(11-15)31-3/h7-8,10-13H,4-6,9H2,1-3H3,(H,24,29) |
Clave InChI |
RSYXUZWPHBZGJN-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC)NC1=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2593914.png)
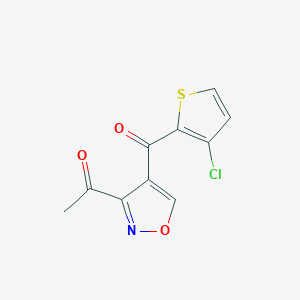
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2593916.png)
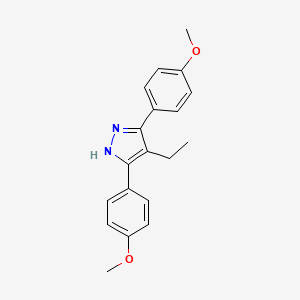
![[3-(4-Methoxyphenyl)prop-2-enylideneamino]thiourea](/img/structure/B2593919.png)
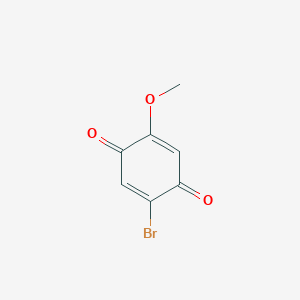
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2593921.png)
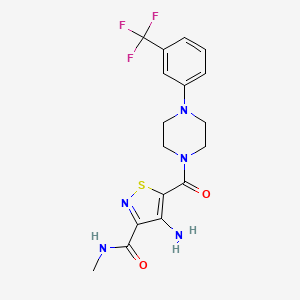
![1-(1-ethyl-3-methyl-1H-pyrazolo[3,4-c]pyridin-7-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B2593924.png)
![(4-chlorophenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2593926.png)
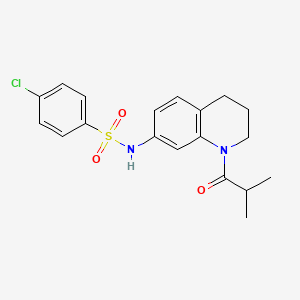
![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2593932.png)